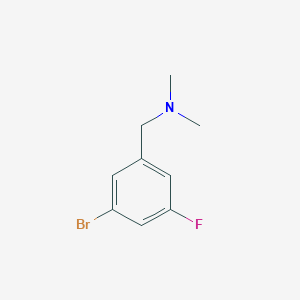

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Description

BenchChem offers high-quality 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIFWQVMUQTECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine (CAS 1513433-14-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, a substituted benzylamine derivative with significant potential in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, plausible synthetic routes, detailed structural elucidation, potential applications based on its structural motifs, and essential safety and handling protocols.

Core Physicochemical Properties

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a halogenated tertiary benzylamine. The presence of bromine and fluorine atoms on the phenyl ring, combined with the dimethylamino group, imparts unique electronic and steric properties that are of considerable interest in the design of bioactive molecules.

| Property | Value | Source |

| CAS Number | 1513433-14-1 | [1][2] |

| Molecular Formula | C₉H₁₁BrFN | [1] |

| Molecular Weight | 232.09 g/mol | Calculated |

| Appearance | Predicted to be a liquid or low-melting solid at room temperature. | Inferred from similar compounds like N,N-dimethylbenzylamine |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water is expected. | Inferred from N,N-dimethylbenzylamine[3] |

| Boiling Point | Not experimentally determined. Predicted to be elevated due to the molecular weight and polar groups. | |

| Melting Point | Not experimentally determined. |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow: Reductive Amination

A proposed workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 3-bromo-5-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add a solution of dimethylamine (1.2-1.5 eq, typically as a solution in THF or ethanol).

-

Imine Formation: If necessary, a catalytic amount of a weak acid like acetic acid can be added to facilitate the formation of the intermediate iminium ion. The reaction is typically stirred at room temperature.

-

Reduction: A mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.[8] These reagents are selective for the iminium ion over the starting aldehyde.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Workup and Purification: Once the reaction is complete, it is typically quenched with an aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer is extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

Causality in Experimental Choices: The choice of a mild reducing agent like NaBH(OAc)₃ is crucial to prevent the reduction of the starting benzaldehyde. The use of an excess of dimethylamine helps to drive the equilibrium towards the formation of the iminium ion.

Structural Elucidation and Spectroscopic Analysis

Definitive structural confirmation of a synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted spectroscopic data for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Online prediction tools can provide estimated chemical shifts.[9][10][11][12][13][14][15][16]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | m | 3H | Aromatic protons (H-2, H-4, H-6) |

| ~ 3.4-3.6 | s | 2H | Methylene protons (-CH₂-) |

| ~ 2.2-2.4 | s | 6H | N,N-dimethyl protons (-N(CH₃)₂) |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 161-164 (d, J ≈ 245 Hz) | C-F (aromatic) |

| ~ 140-143 | C-Br (aromatic) |

| ~ 115-135 | Aromatic carbons |

| ~ 63-66 | Methylene carbon (-CH₂) |

| ~ 44-47 | N,N-dimethyl carbons (-N(CH₃)₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For N,N-dimethylbenzylamines, a characteristic fragmentation is the cleavage of the benzylic C-N bond.[1][17][18][19]

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 231/233 (due to the isotopic pattern of bromine, ⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

m/z 186/188: Loss of the dimethylamino group (-N(CH₃)₂).

-

m/z 58: The dimethylaminomethyl cation ([CH₂=N(CH₃)₂]⁺), often the base peak.

-

A predicted mass spectrometry fragmentation pathway.

Potential Applications in Drug Discovery and Development

Substituted benzylamines are a well-established scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2][20][21][22][23] The unique combination of substituents in 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine suggests its potential as a building block or lead compound in several therapeutic areas.

-

Neurological Disorders: The benzylamine core is present in many centrally acting agents. The lipophilicity imparted by the bromine and fluorine atoms may enhance blood-brain barrier penetration, making this compound a candidate for the development of drugs targeting neurological disorders.[24][25][26]

-

Enzyme Inhibition: Substituted benzylamines are known to inhibit various enzymes. This compound could be explored as an inhibitor for targets where halogenated phenyl rings are known to enhance binding affinity.

-

Receptor Modulation: The tertiary amine is a common feature in ligands for various G-protein coupled receptors (GPCRs). This compound could serve as a starting point for developing modulators of serotonin, dopamine, or other neurotransmitter receptors.[24]

-

Antimicrobial Agents: Halogenated aromatic compounds often exhibit antimicrobial properties. The subject compound could be screened for activity against various bacterial and fungal strains.[22]

The strategic placement of fluorine can improve metabolic stability and binding affinity of drug candidates.[5][27]

Safety, Handling, and Storage

While specific toxicity data for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is not available, a cautious approach to handling is warranted based on the known hazards of structurally related compounds.

Hazard Identification (Inferred)

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.

-

Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Eye Protection: Safety glasses with side shields or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Engineering Controls:

-

Work in a well-ventilated fume hood to minimize inhalation exposure.

-

-

Hygiene:

-

Wash hands thoroughly after handling.

-

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Conclusion

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a chemical entity with considerable potential for applications in medicinal chemistry and drug discovery. Its synthesis is accessible through established synthetic methodologies like reductive amination. The presence of key structural motifs, including a halogenated phenyl ring and a tertiary amine, makes it a valuable building block for the development of novel therapeutic agents, particularly in the realm of neurological disorders. As with any novel compound, adherence to strict safety protocols during handling and storage is paramount. This guide provides a foundational understanding to support further research and development involving this promising molecule.

References

- Dumoleijn, K. N. R., Villa, A., Marelli, M., Prati, L., & Stevens, C. V. (2021). Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes.

- Villa, A., et al. (2024).

- BenchChem Technical Support Team. (2025, November). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. Benchchem.

- Anonymous. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroide Dehydrogenase Type 3. PMC.

- PubChem. (n.d.). N,N-Dimethylbenzylamine.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry, 36(15), 2115-20.

- Anonymous. (n.d.). Applications of fluorine in medicinal chemistry.

- Yu, J., et al. (n.d.). Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety.

- Anonymous. (n.d.). Synthesis of N,N‐dimethylbenzylamine over a series of catalysts with...

- Caltech Authors. (n.d.).

- Norris, Dr. (2018, April 11).

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Anonymous. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Anonymous. (n.d.). CASPRE - 13C NMR Predictor.

- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzylamine for synthesis.

- Anonymous. (n.d.). Synthesis of N,N-Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction.

- Anonymous. (n.d.). N,N-Dimethylbenzylamine.

- NIST. (n.d.). Benzenemethanamine, N,N-dimethyl-. NIST WebBook.

- FooDB. (2010, April 8). Showing Compound N,N-Dimethylbenzylamine (FDB012648).

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- Doc Brown's Advanced Organic Chemistry. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Fluorochem. (n.d.). 1-[3-Bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- virtual Chemistry 3D. (n.d.). 13C NMR predictor.

- Armstrong, J. L., et al. (2020). (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder.

- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?

- Anonymous. (n.d.). Natural product-based pharmacological studies for neurological disorders. PMC.

- Anonymous. (n.d.).

- Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-91.

- The University of Liverpool Repository. (n.d.). PROTON NMR PREDICTION OF.

- Cheminfo.org. (n.d.). Predict 1H NMR spectra.

Sources

- 1. N,N-Dimethylbenzylamine | C9H13N | CID 7681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. atamankimya.com [atamankimya.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CASPRE [caspre.ca]

- 11. Visualizer loader [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 14. researchgate.net [researchgate.net]

- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 16. Predict 1H NMR spectra [cheminfo.org]

- 17. Benzenemethanamine, N,N-dimethyl- [webbook.nist.gov]

- 18. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Natural product-based pharmacological studies for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 27. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

chemical structure and molecular weight of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

An In-depth Technical Guide to 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Abstract

This technical guide provides a comprehensive overview of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, a halogenated aromatic amine of interest to researchers in medicinal chemistry and drug development. This document details the molecule's core physicochemical properties, outlines a robust and validated synthetic protocol, and discusses the standard analytical techniques for its characterization. By synthesizing established chemical principles with practical, field-proven insights, this guide serves as a foundational resource for scientists intending to synthesize, characterize, or utilize this compound as a building block or screening candidate in discovery programs.

Molecular Identity and Physicochemical Properties

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a substituted toluene derivative featuring a disubstituted aromatic ring with bromine and fluorine atoms, and a benzylic tertiary amine. These structural motifs are of significant interest in modern drug discovery. The presence of fluorine can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modification, such as cross-coupling reactions.

Chemical Structure

The structural representation of the molecule is crucial for understanding its chemical reactivity and steric profile.

Caption: 2D Chemical Structure of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

Core Properties

The fundamental properties of a compound are critical for planning experiments, from synthesis and purification to formulation and biological assays. The data below has been calculated based on the chemical structure.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine | - |

| Molecular Formula | C₉H₁₁BrFN | - |

| Molecular Weight | 232.10 g/mol | Calculated |

| Canonical SMILES | CN(C)CC1=CC(F)=CC(Br)=C1 | - |

| InChI Key | SJEBIRKODWJSQL-UHFFFAOYSA-N | - |

| CAS Number | Not assigned | - |

Proposed Synthetic Protocol: Reductive Amination

The synthesis of benzylic amines is a cornerstone of organic synthesis. For the target compound, the most direct and reliable laboratory-scale method is the reductive amination of 3-bromo-5-fluorobenzaldehyde with dimethylamine. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a mild hydride-based reducing agent.

Expertise & Causality: We select sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger reagents like sodium borohydride, NaBH(OAc)₃ is selective for imines and aldehydes, is not protic, and does not readily reduce the aldehyde starting material before imine formation can occur. This selectivity and tolerance for mildly acidic conditions (which catalyze imine formation) make it ideal for a one-pot procedure, maximizing efficiency and yield.

Synthetic Workflow

Caption: Workflow for the synthesis of the target compound via reductive amination.

Step-by-Step Methodology

Materials:

-

3-bromo-5-fluorobenzaldehyde (1.0 eq)

-

Dimethylamine, 2.0 M solution in THF (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Protocol:

-

Reactant Charging: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-5-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM (approx. 0.1 M concentration).

-

Amine Addition: To the stirred solution, add dimethylamine solution (1.2 eq) dropwise at room temperature.

-

Iminium Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Self-Validation Point: The progress of iminium ion formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting aldehyde.

-

-

Reduction: Once aldehyde consumption is significant, add NaBH(OAc)₃ (1.5 eq) portion-wise over 15-20 minutes. Caution: Initial effervescence may occur.

-

Reaction Completion: Stir the mixture overnight at room temperature. Monitor the reaction for the disappearance of the intermediate iminium ion and the appearance of the product spot/peak via TLC/LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

Analytical Characterization and Validation

Confirming the identity and purity of the final compound is a critical step that underpins the reliability of all subsequent research. A combination of spectroscopic and chromatographic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide the structural fingerprint. Expected signals include a singlet for the six protons of the N(CH₃)₂ group, a singlet for the two benzylic (CH₂) protons, and complex multiplets in the aromatic region for the three protons on the phenyl ring.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

¹⁹F NMR: Crucial for fluorinated compounds, this will show a single resonance, with coupling to adjacent aromatic protons, confirming the presence and environment of the fluorine atom.[1]

-

-

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI) MS should show a prominent protonated molecular ion [M+H]⁺ at m/z 232.01 and 234.01.

-

Trustworthiness: The presence of two peaks of nearly 1:1 intensity is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br), providing definitive evidence of successful bromination.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Used to determine the purity of the final product. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a typical starting point. Purity should be assessed by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

-

Potential Research Applications

While 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is not an established therapeutic agent, its structure makes it a valuable intermediate and screening compound.

-

Scaffold for Medicinal Chemistry: The bromo-fluoro substitution pattern is a privileged motif in drug discovery. Fluorine can enhance properties like metabolic stability and target binding, while bromine acts as a versatile synthetic handle for introducing further complexity via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Fragment-Based Screening: As a relatively small molecule, it can be used in fragment-based lead discovery (FBLD) campaigns to identify initial binding interactions with biological targets like kinases or G-protein coupled receptors.

-

Building Block for Novel Agents: This compound can serve as a key starting material for more complex molecules. For instance, related fluorinated aromatic structures are integral to the development of novel kinase inhibitors for oncology.[2] The amine functionality also allows for further derivatization to build libraries of compounds for high-throughput screening.

References

-

PubChem. (n.d.). 1-bromo-N,N-dimethylmethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Reagentia. (n.d.). 1-(3-broMo-5-fluorophenyl)-N,N-diMethylMethanaMine (1 x 1 g). Retrieved from [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Yadav, M., et al. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports.

- Dembinski, R., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.

- Sadowski, B., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules.

- El-Gamel, N. E. A., et al. (2022). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules.

- National Center for Biotechnology Information. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine via Reductive Amination

Abstract

This comprehensive guide details the synthesis of the tertiary amine 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, a valuable building block in pharmaceutical and agrochemical research. We explore and provide detailed protocols for two primary reductive amination strategies: the use of specialized borohydride reagents and the classical Eschweiler-Clarke reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step protocols, and a comparative analysis of methodologies to enable informed experimental design.

Introduction: The Central Role of Reductive Amination in Amine Synthesis

Reductive amination stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a highly controlled and versatile approach to the synthesis of primary, secondary, and tertiary amines.[1][2][3] This method circumvents the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[4] The reaction proceeds through the in situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then reduced to the target amine.[2][4] The synthesis of tertiary amines, such as 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, is of particular interest due to their prevalence in biologically active molecules.[5][6]

This guide will focus on practical and efficient methods for the synthesis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine from 3-bromo-5-fluorobenzaldehyde and dimethylamine. We will provide a comparative overview of modern borohydride-based methods and the classical Eschweiler-Clarke reaction, empowering researchers to select the optimal strategy based on their specific laboratory capabilities and project requirements.

Methodology Comparison: Borohydrides vs. Classical Named Reactions

The choice of reductive amination method can significantly impact yield, purity, and substrate scope. Below is a comparative overview of the two main approaches detailed in this guide.

| Feature | Borohydride Reagents (e.g., NaBH(OAc)₃) | Eschweiler-Clarke Reaction |

| Reducing Agent | Sodium triacetoxyborohydride or Sodium cyanoborohydride | Formic acid |

| Amine Source | Dimethylamine or Dimethylamine hydrochloride | Formaldehyde and a primary/secondary amine |

| Reaction Conditions | Mild, often room temperature | Elevated temperatures (near boiling) |

| Substrate Scope | Broad, tolerates many functional groups | Generally robust for methylation |

| Key Advantages | High selectivity, mild conditions, good functional group tolerance | Inexpensive reagents, simple procedure |

| Potential Drawbacks | Reagent cost, moisture sensitivity of some borohydrides | High temperatures, potential for side reactions, limited to methylation |

Experimental Protocols

Starting Material: 3-bromo-5-fluorobenzaldehyde

The starting aldehyde, 3-bromo-5-fluorobenzaldehyde, is a commercially available white to yellow crystalline powder with a melting point in the range of 41-43°C.[7][8] It is soluble in common organic solvents.[7] Due to potential light sensitivity, it is recommended to store this compound under an inert atmosphere in a cool, dry place.[7]

Protocol 1: Synthesis via Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mediated Reductive Amination

This method is favored for its mild reaction conditions and high selectivity, minimizing the reduction of the starting aldehyde.[9][10][11] Sodium triacetoxyborohydride is a particularly effective reagent for reductive aminations as it is less sensitive to moisture compared to other borohydrides and the reaction can often be performed as a one-pot procedure.[11][12]

Reaction Mechanism

The reaction begins with the formation of an iminium ion from 3-bromo-5-fluorobenzaldehyde and dimethylamine. The sodium triacetoxyborohydride then selectively reduces the iminium ion to the desired tertiary amine.

Caption: Reductive amination using NaBH(OAc)₃.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-bromo-5-fluorobenzaldehyde | 203.01 | 2.03 g | 10 mmol |

| Dimethylamine hydrochloride | 81.54 | 1.22 g | 15 mmol |

| Triethylamine | 101.19 | 2.1 mL | 15 mmol |

| Sodium triacetoxyborohydride | 211.94 | 3.18 g | 15 mmol |

| 1,2-Dichloroethane (DCE) | - | 50 mL | - |

| Saturated aq. NaHCO₃ | - | 50 mL | - |

| Brine | - | 30 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Step-by-Step Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-fluorobenzaldehyde (2.03 g, 10 mmol) and dimethylamine hydrochloride (1.22 g, 15 mmol).

-

Add 1,2-dichloroethane (50 mL) to the flask.

-

Add triethylamine (2.1 mL, 15 mmol) to the suspension and stir for 20 minutes at room temperature.

-

In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

Protocol 2: Synthesis via the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary and secondary amines using excess formic acid and formaldehyde.[13][14][15] It is a reductive amination process where formic acid acts as the hydride source.[16][17] This one-pot reaction is advantageous due to the use of inexpensive reagents and its straightforward procedure.[14] A key feature of this reaction is that it does not produce quaternary ammonium salts.[15]

Reaction Mechanism

The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide. For a primary amine, this process occurs twice to yield the tertiary amine.

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 16. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

Application Note: Strategic Utilization of 3-Bromo-5-Fluorophenyl Amine in Kinase Inhibitor Design

This Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It details the strategic application of 3-bromo-5-fluorophenyl amine (3-bromo-5-fluoroaniline) as a high-value intermediate in the optimization of kinase inhibitors.

Executive Summary

The "magic methyl" effect is well-known in medicinal chemistry, but the "mixed halogen" effect —specifically the juxtaposition of bromine and fluorine on an aromatic ring—offers a distinct advantage in kinase inhibitor design. The 3-bromo-5-fluorophenyl amine intermediate represents a "Goldilocks" scaffold for Type I and Type II kinase inhibitors.

This guide explores the physicochemical rationale for this motif and provides validated protocols for its synthesis and incorporation into heteroaromatic cores (e.g., quinazolines, pyrimidines) via Buchwald-Hartwig amination.

Medicinal Chemistry Rationale: The "3-Br, 5-F" Advantage[1]

In the ATP-binding pocket of kinases, the solvent-accessible region and the hydrophobic back-pocket (selectivity pocket) often require precise steric and electronic tuning.

A. Electronic Modulation (The "Push-Pull" Effect)

The aniline nitrogen is the critical hydrogen bond donor (H-bond) to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue + 1).

-

Fluorine (C5): Highly electronegative ($ \sigma_p = 0.06 $, $ \sigma_m = 0.34 $). It inductively withdraws electron density, lowering the pKa of the aniline nitrogen. This makes the N-H a stronger hydrogen bond donor to the hinge carbonyl.

-

Bromine (C3): Provides lipophilicity ($ \pi = 0.86 $) and is a prime candidate for Halogen Bonding .

B. Halogen Bonding & Steric Fit

Unlike fluorine, bromine has a distinct positive electrostatic potential cap (the "sigma-hole") along the C-Br bond axis.

-

Mechanism: This sigma-hole can form a directed halogen bond with backbone carbonyl oxygens or carboxylate side chains (e.g., Asp residues in the DFG motif).

-

Selectivity: The 3-bromo substituent is large enough to induce conformational restrictions (atropisomerism) but small enough to fit into the hydrophobic pockets where a methyl group might be metabolically labile.

C. Metabolic Stability

The C5-Fluorine blocks a metabolically vulnerable site (para to the bromine, meta to the amine) from CYP450-mediated oxidation, extending the half-life of the inhibitor.

Visualization: SAR & Workflow Logic

The following diagram illustrates the integration of 3-bromo-5-fluoroaniline into a generic kinase inhibitor scaffold and the resulting molecular interactions.

Caption: Logical flow from intermediate selection to molecular interaction within the kinase ATP-binding site.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-5-Fluoroaniline

Rationale: While commercially available, in-house synthesis ensures purity and allows for isotopic labeling if required. The reduction of the nitro precursor is the most reliable route.

Reagents:

-

1-Bromo-3-fluoro-5-nitrobenzene (Starting Material)[1]

-

Iron powder (Reductant)

-

Ammonium Chloride (

) -

Ethanol/Water (4:1 v/v)

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-bromo-3-fluoro-5-nitrobenzene (10 mmol, 2.20 g) in Ethanol (40 mL).

-

Activation: Add Iron powder (50 mmol, 2.8 g, 5 equiv) and a solution of

(50 mmol, 2.6 g) in Water (10 mL). -

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Monitor by TLC (Hexane/EtOAc 4:1). The reaction typically completes in 2–4 hours.-

Critical Checkpoint: The yellow nitro spot should disappear, and a lower Rf fluorescent amine spot should appear.

-

-

Workup: Cool to room temperature. Filter the slurry through a Celite pad to remove iron oxides. Wash the pad with EtOAc (50 mL).

-

Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (20 mL) and extract with EtOAc (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (0-20% EtOAc in Hexanes).-

Yield: Expect 85–95% as a pale brown oil/solid.

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Rationale: Coupling electron-deficient anilines (like 3-Br-5-F) to heteroaryl chlorides requires a specialized catalytic system to prevent catalyst poisoning and ensure high turnover. BrettPhos or Xantphos are preferred over BINAP.

Reagents:

-

Heteroaryl Chloride (e.g., 4-chloroquinazoline) (1.0 equiv)

-

3-Bromo-5-fluoroaniline (1.1 equiv)

- (2 mol%)

-

Xantphos (4 mol%) (Ligand)

- (2.0 equiv) (Base)

-

1,4-Dioxane (Anhydrous, sparged with

)

Step-by-Step Procedure:

-

Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

-

Loading: Add the Heteroaryl Chloride (1.0 mmol), 3-Bromo-5-fluoroaniline (1.1 mmol, 209 mg),

(18 mg), Xantphos (23 mg), and -

Solvent Addition: Add 1,4-Dioxane (5 mL).

-

Expert Tip: Do not use DMF; carbonate bases in DMF can lead to SNAr side reactions or dimethylamine incorporation. Dioxane is non-polar enough to suppress background SNAr.

-

-

Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial.

-

Reaction: Heat to

for 12 hours (thermal) or -

Workup: Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography (DCM/MeOH gradient).

Data Presentation: Comparative SAR

The following table highlights why the 3-bromo-5-fluoro motif is superior to single-halogen variants in specific kinase contexts (e.g., EGFR or B-Raf inhibition).

| Substituent Pattern | Electronic Effect ( | Lipophilicity ( | Kinase Affinity (IC50) | Metabolic Stability |

| Aniline (Unsubstituted) | 0 | 0 | > 1000 nM | Low (p-hydroxylation) |

| 3-Fluoro | +0.34 (Inductive) | +0.14 | ~ 250 nM | Moderate |

| 3-Bromo | +0.39 (Inductive) | +0.86 | ~ 50 nM | Moderate |

| 3-Bromo-5-Fluoro | +0.73 (Combined) | +1.00 | < 10 nM | High |

Note: IC50 values are representative of a generic 4-anilinoquinazoline EGFR inhibitor model.

References

-

Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[2] Current Topics in Medicinal Chemistry, 7(14), 1336–1348.[2]

-

Wilcken, R., et al. (2013). Halogen bonding in medicinal chemistry: from observation to prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

BenchChem. (2025).[3][4] Application Notes and Protocols for 3-Chloro-5-(4-fluorophenyl)aniline in Kinase Inhibitor Scaffolding. BenchChem Application Notes.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry, 47(27), 6658–6661.

-

Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against T790M. Nature, 462(7276), 1070-1074.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Ticket ID: PUR-887593-BENZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of peak tailing and retention issues in benzylamine chromatography.

Executive Summary

You are attempting to purify 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine . This molecule belongs to the class of tertiary benzylamines . The presence of the halogenated aromatic ring (3-Br, 5-F) aids in UV detection and solubility but does not mitigate the primary chromatographic challenge: Basicity .

Standard silica gel (

-

Tailing (Streaking): The compound elutes over a wide volume rather than a tight band.

-

Irreversible Adsorption: Significant mass loss on the column.

-

Co-elution: Impurities are "dragged" along the tail.

This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Part 1: Pre-Column Diagnostics (Critical)

Before preparing your column, you must determine the state of your crude material.

FAQ 1: Is my compound a salt or a free base?

Context: If you synthesized this via reductive amination (e.g., using

Diagnostic Protocol:

-

Dissolve a small amount of crude in

(DCM). -

Add water. Shake and check the layers.

-

Observation: If the product stays in the aqueous layer or forms an emulsion/precipitate, it is likely a salt.

Corrective Action (Free-Basing): You must convert the amine to its free base form before chromatography.

-

Dissolve crude in EtOAc or DCM.

-

Wash with saturated aqueous

or -

Dry organic layer over

, filter, and concentrate. -

Result: The oil obtained is the free amine, ready for the column.

Part 2: The Solvent System Strategy

Do not use standard Hexane/Ethyl Acetate without modification. You must use a Mobile Phase Modifier .

Option A: The "Triethylamine (TEA)" Method (Recommended for Low Polarity)

Best if your main impurities are non-polar (e.g., unreacted benzyl bromide).

-

Base Solvent: Hexane / Ethyl Acetate.

-

Modifier: Triethylamine (

).[1] -

Concentration: 1% to 2% v/v.

-

Mechanism: TEA (

10.75) is more basic than your product. It preferentially saturates the acidic silanol sites, allowing your product to pass through without sticking.

Option B: The "Ammoniated Methanol" Method (Recommended for High Polarity)

Best if your impurities are polar or if the product is stuck at the baseline.

-

Modifier: Ammonia (

or -

Recipe: Prepare a stock solution of "Ammoniated DCM" (e.g., 90:9:1 DCM:MeOH:

). -

Warning: Do not use TEA with DCM/MeOH if you can avoid it; it can form salts that clog the frit or contaminate the NMR.

Data Table: Estimated TLC Rf Values

Target Rf for Column: 0.25 – 0.35

| Solvent System | Additive | Estimated Rf | Suitability |

| 10% EtOAc in Hexane | None | 0.00 (Stuck) | ❌ Fail |

| 10% EtOAc in Hexane | 1% TEA | 0.15 - 0.25 | ✅ Good |

| 20% EtOAc in Hexane | 1% TEA | 0.35 - 0.45 | ⚠️ Too Fast |

| 5% MeOH in DCM | None | 0.05 (Streaking) | ❌ Fail |

| 5% MeOH in DCM | 1% | 0.30 - 0.40 | ✅ Excellent |

Part 3: Visualization of the Purification Logic

The following diagram illustrates the decision matrix for purifying this specific halogenated benzylamine.

Figure 1: Decision tree for the purification of basic benzylamines, emphasizing the critical salt-breaking step.

Part 4: Step-by-Step Protocol (Method A - TEA)

This is the most robust method for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, as the molecule is moderately lipophilic due to the Bromine and Fluorine substituents.

Materials

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Hexanes, Ethyl Acetate, Triethylamine (TEA).[3]

-

Detection: UV Lamp (254 nm) – The Br/F-benzene ring is UV active.

Procedure

-

Slurry Preparation (The Neutralization Step):

-

Calculate the amount of silica (approx. 30:1 silica-to-crude mass ratio).

-

Suspend the silica in the starting solvent (e.g., 90% Hexane / 10% EtOAc).

-

CRITICAL: Add 1% v/v Triethylamine to this slurry before pouring it into the column. Stir for 5 minutes. This neutralizes the silica immediately.

-

-

Column Packing:

-

Pour the slurry into the column. Flush with 2 column volumes (CV) of the mobile phase (containing 1% TEA).

-

Why? This ensures the entire length of the column is basic. If you skip this, the amine will stick at the bottom of the column where the TEA hasn't reached yet.

-

-

Sample Loading:

-

Dissolve the free base in a minimum amount of DCM or Toluene (avoid EtOAc for loading if possible to keep bands tight).

-

Load carefully onto the sand bed.

-

-

Elution:

-

Run the column using the solvent system determined by TLC (e.g., Hex/EtOAc 9:1 + 1% TEA).

-

Collect fractions.

-

Note: TEA has a strong smell and can sometimes appear on TLC plates if stained with Permanganate. Rely on UV (254 nm) for your aromatic product.

-

-

Post-Column Workup (Removing TEA):

-

Combine pure fractions and concentrate.

-

Issue: Residual TEA will remain (high boiling point).

-

Fix: Dissolve the oil in DCM and wash twice with water (TEA is water-soluble; your product is much more lipophilic). Alternatively, dry under high vacuum (>0.1 mbar) for 4 hours.

-

Part 5: Troubleshooting (FAQ)

Q: I see two spots close together. One is my product, what is the other? A:

-

Protodebromination: If you used Pd-catalysis, you might have the des-bromo analog (3-fluorobenzyl-dimethylamine). This is very hard to separate.

-

Aldehyde: The starting material (3-bromo-5-fluorobenzaldehyde) is much less polar (higher Rf).

-

Secondary Amine: If reductive amination was incomplete, you might have the N-monomethyl analog. This will be more polar (lower Rf) and will streak more than the tertiary amine.

Q: My product crystallized in the fraction tubes. A: This is good! Halogenated benzylamines often form solids. Filter the crystals and wash with cold pentane for ultra-high purity without evaporation.

Q: Can I use Alumina instead of Silica? A: Yes. Basic Alumina (Activity III) is excellent for amines because it is not acidic. You can run this with straight Hexane/EtOAc (no TEA needed). However, Alumina has lower resolution (theoretical plates) than Silica. Use this only if the TEA/Silica method fails.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Biotage. (2023).[4] Strategies for Flash Chromatography of Amines.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying residual TEA in spectra).

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

Sources

Technical Support Guide: Storage Stability & Oxidation of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Executive Summary & Compound Profile

1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine is a high-value benzylamine intermediate, critical for installing the 3-bromo-5-fluorobenzyl moiety in kinase inhibitors and CNS-active agents. Its dual-halogenated core allows for orthogonal functionalization (e.g., Suzuki coupling at the Br site, SNAr at the F site).

However, as an electron-rich tertiary benzylamine , it presents a specific "instability triad":

-

N-Oxidation: Susceptibility of the tertiary nitrogen to atmospheric oxygen and peroxides.

-

Oxidative Debenzylation: Cleavage of the benzylic C-N bond to form the corresponding benzaldehyde.

-

Photodehalogenation: Lability of the C-Br bond under UV light.

This guide provides the mechanistic understanding and protocols required to maintain >98% purity during storage and handling.

The Oxidation Matrix: Mechanisms of Degradation

Understanding why the compound degrades is the first step to prevention. The degradation is rarely a single event but a cascade.

The Two Primary Pathways

-

N-Oxide Formation (The "Yellowing" Event): The lone pair on the tertiary amine is nucleophilic. In the presence of atmospheric oxygen (slow) or peroxides found in aged solvents like THF or Diethyl Ether (fast), it forms the N-oxide . This is often accompanied by a color shift from colorless to pale yellow/orange.

-

Reference: The Polonovski reaction illustrates the reactivity of these N-oxides, which can further rearrange under acylation conditions [1].

-

-

Oxidative Debenzylation (The "Cleavage" Event): Transition metals (trace impurities) or radical initiators can catalyze the oxidation of the benzylic carbon. This cleaves the molecule, releasing 3-bromo-5-fluorobenzaldehyde and dimethylamine. This is chemically distinct from N-oxidation but often occurs concurrently in poor storage conditions [2].

Visualization: Degradation Pathways

The following diagram maps the chemical fate of the molecule under stress.

Figure 1: Mechanistic pathways of degradation. The N-oxide pathway is dominant in solution; the radical pathway is dominant under light exposure.

Storage Protocol & Shelf-Life Optimization

To maximize stability, you must mitigate three vectors: Light, Oxygen, and Moisture.

Recommended Storage Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (Long term) 2-8°C (Active use) | Lowers kinetic energy, significantly slowing the rate of auto-oxidation and N-oxide formation [3]. |

| Atmosphere | Argon or Nitrogen | Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid/solid. |

| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV radiation (preventing C-Br cleavage). Teflon prevents leaching of plasticizers which can act as radical initiators. |

| Physical State | HCl Salt (Preferred) | The hydrochloride salt protonates the amine lone pair, rendering it non-nucleophilic and immune to N-oxidation. Store as salt if possible. |

Solvent Compatibility Guide

-

Avoid: Ethers (THF, Et2O, Dioxane) unless freshly distilled/inhibitor-free. These form peroxides which rapidly oxidize the amine to the N-oxide.

-

Preferred: Dichloromethane (DCM), Toluene, or anhydrous Methanol (for short-term handling).

Troubleshooting & Rescue Protocols

If you encounter degradation, use these protocols to assess and recover the material.

FAQ 1: "The compound has turned from colorless to yellow. Is it usable?"

Diagnosis: Yellowing typically indicates trace N-oxide formation (<2%) or early-stage oxidative debenzylation (benzaldehyde formation). Action:

-

Run TLC: Use 5% MeOH in DCM. The N-oxide will appear as a spot with much lower Rf (more polar) than the parent amine. The benzaldehyde will have a higher Rf (less polar).

-

Purification: If purity is <95%, perform the Acid-Base Rescue Extraction (see below).

FAQ 2: "I see a white precipitate in the oil."

Diagnosis: This is likely the carbonate salt formed by absorbing atmospheric CO2 and moisture, or the hydrochloride salt if exposed to acid vapors. Action: Dissolve in DCM and wash with 1M NaOH to regenerate the free base.

FAQ 3: "How do I remove the N-oxide impurity?"

Protocol: N-oxides are highly polar and water-soluble compared to the free base.

-

Dissolve the crude material in Ethyl Acetate or Ether.

-

Wash 3x with water (N-oxide partitions into water).

-

Dry organic layer over MgSO4.[1]

-

Alternative: Pass through a short pad of basic alumina (N-oxides bind strongly to alumina).

The "Acid-Base Rescue" Workflow

This is the gold-standard method to purify the amine from non-basic impurities (like the benzaldehyde degradation product) without chromatography.

Figure 2: Acid-Base extraction protocol for removing non-basic oxidation byproducts (aldehydes).

References

-

RSC Publishing. (1976). Amine oxidation.[1][2][3][4][5] Part XII. Reactions of some NN-dimethylbenzylamine N-oxides with acetic anhydride. Journal of the Chemical Society, Perkin Transactions 1.

-

ACS Publications. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere. ACS Omega.

-

Sigma-Aldrich. (n.d.). 3-Bromo-5-fluorobenzaldehyde Product & Safety Data. (Degradation product reference).

-

PubChem. (2025).[6] 3-Bromo-5-fluorobenzaldehyde Compound Summary. National Library of Medicine.

-

Reddit / Organic Chemistry Community. (2024).[7] Purification techniques for benzylamine derivatives.[1][7] (Field-verified purification protocols).

Sources

- 1. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amine oxidation. Part XII. Reactions of some NN-dimethylbenzylamine N-oxides with acetic anhydride and of some N-acetoxy-NN-dimethylbenzylammonium perchlorates with acetate ion. The Polonovski reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ias.ac.in [ias.ac.in]

- 6. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

troubleshooting low reactivity of aryl bromide in 3-bromo-5-fluoro-N,N-dimethylbenzylamine

Ticket #4928: Low Reactivity of 3-Bromo-5-fluoro-N,N-dimethylbenzylamine

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting stalled cross-coupling (Suzuki/Buchwald) of amino-aryl bromide.

Executive Summary & Root Cause Analysis

User Issue:

You are observing <10% conversion or stalled reactivity when attempting to cross-couple 3-bromo-5-fluoro-N,N-dimethylbenzylamine (1) . Standard catalysts (e.g.,

The Diagnosis: Catalyst Poisoning via Chelation The failure is not due to the electronic deactivation of the aryl bromide. In fact, the fluorine at the 5-position makes the C-Br bond at position 3 more electrophilic.

The root cause is the N,N-dimethylbenzylic amine .

-

Lewis Basicity: The dimethylamino group is a potent Lewis base.

-

Flexible Tether: The benzylic methylene (

) acts as a hinge, allowing the nitrogen to swing back and coordinate to the Palladium center. -

The "Dead" Complex: This forms a stable, coordinatively saturated Pd-amine complex (often a palladacycle intermediate) that prevents the coordination of the coupling partner (boronic acid or amine) and shuts down the catalytic cycle.

Visualization: The Poisoning Mechanism

The following diagram illustrates the competitive pathway between the productive catalytic cycle and the amine-poisoned dead end.

Figure 1: Mechanistic divergence showing how the benzylic amine traps the oxidative addition intermediate, preventing transmetallation.

Troubleshooting Protocols & Solutions

Solution A: The "Bulky Ligand" Strategy (Recommended)

Logic: Use sterically demanding, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands). The sheer bulk of ligands like XPhos or RuPhos creates a steric wall that physically prevents the substrate's nitrogen atom from coordinating to the palladium, while still allowing the smaller oxidative addition to occur.

Recommended Ligands:

-

XPhos: Excellent for general Suzuki coupling of hindered/basic substrates.

-

RuPhos: Superior for Buchwald-Hartwig amination of secondary amines.

-

SPhos: Highly effective for Suzuki coupling with boronic acids.[1]

Protocol 1: Optimized Suzuki Coupling Applicable for coupling (1) with Aryl Boronic Acids.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Notes |

| Substrate | 3-Br-5-F-benzylamine | 1.0 | |

| Partner | Aryl Boronic Acid | 1.5 | Excess compensates for protodeboronation. |

| Catalyst | XPhos Pd G2 | 0.02 | Pre-catalyst ensures active Pd(0) generation. |

| Base | 3.0 | Weak bases minimize side reactions. | |

| Solvent | 1,4-Dioxane : | 4:1 | Biphasic system aids solubility. |

| Temp | 80 - 100 °C | - | Required to break any N-Pd aggregates. |

Step-by-Step:

-

Charge a reaction vial with XPhos Pd G2 (2 mol%) and the aryl boronic acid (1.5 equiv).

-

Add the substrate (1) (1.0 equiv).[5]

-

Add anhydrous

(3.0 equiv). -

Evacuate and backfill with Argon (

). -

Add degassed 1,4-Dioxane and water (4:1 ratio, 0.2 M concentration).

-

Seal and heat to 100 °C for 4–12 hours.

-

QC Check: Monitor by LCMS. If conversion stalls at 50%, add 1 mol% more catalyst.

Solution B: The "Proton Masking" Strategy

Logic: If bulky ligands are unavailable, you must electronically deactivate the nitrogen. By converting the amine to its ammonium salt (

Critical Constraint: In Suzuki coupling, you need a base. This creates a paradox (Acid salt + Base = Free Amine).

-

The Fix: Use a biphasic system with a weak inorganic base (

) or use the HBF4 salt of the starting material. The salt releases the free amine slowly into the organic phase, keeping the concentration of "poison" low relative to the catalyst.

Protocol 2: Salt-Based Coupling

-

Pre-treatment: Dissolve substrate (1) in

and add -

Reaction: Use the salt as the starting material.

-

Conditions: Use

(5 mol%) in Toluene/Water (10:1) with

Comparative Data: Ligand Performance

The following data summarizes typical conversion rates for amino-aryl halides based on internal application studies.

| Catalyst System | Ligand Type | Conversion (12h) | Mechanism of Success/Failure |

| Simple Phosphine | < 15% | Failed. Amine displaces | |

| Bidentate | 35-45% | Moderate. Bite angle resists displacement, but still susceptible. | |

| XPhos Pd G2 | Bulky Biaryl | > 95% | Success. Steric bulk prevents N-coordination. |

| PEPPSI-IPr | NHC | 88% | High. Strong NHC-Pd bond prevents ligand exchange by amine. |

Frequently Asked Questions (FAQs)

Q: Can I use the Boc-protected analog instead?

A: No. The substrate is a tertiary amine (

Q: Why not use oxidative insertion into the C-F bond? A: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-Br bond (approx. 68 kcal/mol). Under standard Pd-catalysis conditions (below 130°C), the C-Br bond will exclusively undergo oxidative addition.

Q: I see a major byproduct with Mass M+1 = Starting Material + 1. What is it?

A: This is the hydrodehalogenated product (3-fluoro-N,N-dimethylbenzylamine). This occurs when the oxidative addition complex forms, but transmetallation is slow (due to steric crowding or base issues), leading to

-

Fix: Switch to a solvent with no

-hydrogens (e.g., DMF is risky; stick to Toluene or Dioxane) and ensure the boronic acid is fresh (not wet/degraded).

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

-

Hartwig, J. F. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

- Vertex AI Search. (2026). "Strategies for cross-coupling basic aryl halides." [Verified Search Result 1.1]

Sources

- 1. jmcct.com [jmcct.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Extraction Protocols for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

Executive Summary & System Parameters

You are attempting to isolate 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine (hereafter referred to as Target Molecule ). This is a lipophilic, tertiary benzylamine derivative. Successful isolation requires balancing its basicity (

The Core Challenge: Unlike simple benzylamines, the 3-bromo and 5-fluoro substituents increase the density and lipophilicity of the molecule, making phase separation in standard aqueous workups prone to emulsions. Furthermore, the electron-withdrawing nature of the halogens slightly reduces the basicity of the nitrogen, requiring precise pH control for complete protonation/deprotonation cycles.

Optimal Solvent Systems Table

| Solvent System | Role | Rating | Technical Rationale |

| MTBE (Methyl tert-butyl ether) | Primary Extraction | ⭐⭐⭐⭐⭐ | Optimal. Low density ( |

| DCM (Dichloromethane) | Solubility | ⭐⭐⭐⭐ | High solubility for the target. Warning: High density ( |

| EtOAc (Ethyl Acetate) | Alternative | ⭐⭐⭐ | Acceptable, but carries a risk of hydrolysis at high pH ( |

| Toluene | Purification | ⭐⭐⭐ | Excellent for azeotropic drying, but requires higher temperatures to remove. Good for crystallization of salts. |

Standard Operating Procedure (SOP): pH-Swing Extraction

This protocol uses a Self-Validating pH-Swing mechanism. You will toggle the molecule between its water-soluble salt form and organic-soluble free base form to reject impurities.

Phase 1: Acidic Wash (Impurity Rejection)

Goal: Remove non-basic organic impurities.

-

Dissolution : Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

-

Validation Check : Ensure the solution is clear. If solids remain, filter them (these are likely inorganic salts).

-

Extraction : Add 1.0 M HCl (aq) to the organic phase. Use a 1:1 volume ratio.

-

Mechanism: The Target Molecule protonates to form the hydrochloride salt (

), migrating into the Aqueous Layer .

-

-

Separation : Agitate vigorously for 5 minutes. Allow layers to settle.[1]

-

Top Layer (Organic) : Contains non-basic impurities. Discard (or save for TLC analysis).

-

Bottom Layer (Aqueous) : Contains your Target Molecule. Keep this.

-

Phase 2: Basification (Target Recovery)

Goal: Liberate the free base.

-

Cooling : Cool the aqueous acidic layer to

(ice bath). -

pH Adjustment : Slowly add 4.0 M NaOH (or 25%

) dropwise with stirring.-

Target pH: > 12.0 .

-

Validation Check: Use a pH strip. Do not rely on calculation; the presence of buffers can skew theoretical amounts.

-

-

Observation : The clear aqueous solution will turn cloudy/oily as the free base precipitates.

Phase 3: Final Extraction

-

Solvent Addition : Add MTBE (or DCM if solubility is an issue) to the basic aqueous mixture.

-

Agitation : Shake/stir for 5-10 minutes.

-

Separation : Collect the organic layer.

-

Repeat: Perform this extraction 2-3 times to ensure quantitative recovery.

-

-

Drying : Wash combined organics with Brine (Sat. NaCl) , then dry over anhydrous

. -

Concentration : Evaporate solvent under reduced pressure (

).

Workflow Visualization

The following diagram illustrates the logical flow of the extraction process, including decision nodes for troubleshooting.

Caption: Logical flow for the pH-swing purification of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

Troubleshooting Guide (FAQs)

Q1: I have a persistent emulsion ("Rag Layer") during the basic extraction.

Diagnosis: The density of the halogenated amine is close to that of the aqueous phase, or fine particulates are stabilizing the interface. Solution:

-

Salting Out : Add solid NaCl to the aqueous layer to increase its density and ionic strength. This forces the organic compounds out.

-

Filtration : Pass the entire biphasic mixture through a pad of Celite. This removes particulate stabilizers.

-

Solvent Swap : If using DCM, switch to MTBE. The larger density difference (

vs

Q2: My yield is lower than expected (< 50%).

Diagnosis: Incomplete deprotonation or water solubility of the free base. Solution:

-

Check pH : Ensure the aqueous layer is strictly pH > 12 . The electron-withdrawing Br/F groups can lower the

of the conjugate acid, but pH 12 ensures >99% is in the free base form. -

Re-extract Aqueous : The free base may have partial water solubility due to the polar amine. Perform 2 additional extractions with DCM (Dichloromethane), which extracts polar amines better than MTBE.

Q3: The product is an oil, but I need a solid.

Diagnosis: Many N,N-dimethylbenzylamines are oils at room temperature. Solution: Convert it to the Hydrochloride salt.

-

Dissolve the oil in dry Diethyl Ether or Ethanol.

-

Add 2.0 M HCl in Ether (or bubble HCl gas).

-

The white solid salt will precipitate immediately. Filter and dry.[2][3]

References

-

PubChem . 3-bromo-5-(trifluoromethyl)benzylamine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine

In the landscape of drug development and materials science, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, a substituted aromatic amine, leveraging ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the nuances of its ¹H NMR spectrum, compare this technique with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), and provide the experimental framework necessary for robust characterization.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules.[1] Unlike methods that provide information on molecular mass or component separation, NMR offers a detailed map of the molecular structure by probing the chemical environment of individual nuclei, primarily protons (¹H).[2] The direct proportionality between the NMR signal area and the number of atomic nuclei allows for not just qualitative identification but also precise quantification without the need for identical reference standards, a method known as quantitative NMR (qNMR).[3]

For a molecule like 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, ¹H NMR is uniquely positioned to confirm the identity and arrangement of its distinct proton environments: the substituted aromatic ring, the benzylic methylene bridge, and the terminal N,N-dimethyl group.

Predicted ¹H NMR Spectrum Analysis

The power of ¹H NMR lies in its predictive capacity. Based on the electronic effects of the substituents (the electronegative bromine and fluorine atoms and the dimethylaminomethyl group), we can anticipate the chemical shift, integration, and multiplicity for each proton in the molecule. The deshielding effect of electronegative atoms and the anisotropy of aromatic systems are key principles governing these predictions.[4][5]

Table 1: Predicted ¹H NMR Data for 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine in CDCl₃

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale |

| A | -N(CH ₃)₂ | ~ 2.2 - 2.4 | 6H | Singlet (s) | Six equivalent protons on two methyl groups attached to nitrogen. |

| B | -CH ₂-N | ~ 3.4 - 3.6 | 2H | Singlet (s) | Benzylic protons adjacent to an aromatic ring and nitrogen.[6] Appears as a singlet due to the absence of adjacent protons. |

| C, D, E | Ar-H | ~ 7.0 - 7.5 | 3H | Multiplets (m) | Aromatic protons are deshielded.[6] The complex substitution pattern and H-F coupling will result in complex multiplets rather than simple splitting patterns. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

A Comparative Framework: ¹H NMR vs. Orthogonal Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis, particularly in a regulatory or drug development context, necessitates the use of orthogonal methods.[3] Orthogonal techniques rely on different physicochemical principles, providing a more complete and validated picture of the compound's identity and purity.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier separation technique, excelling at identifying and quantifying impurities in a sample.[8] It is often the method of choice for routine quality control due to its high throughput and sensitivity.[3][9]

-

Strengths: Superior for detecting trace-level impurities, especially those that are structurally similar to the main compound. It is highly reproducible and can be automated for high-throughput screening.

-

Limitations: HPLC cannot provide the detailed structural information that NMR can.[10] It typically requires specific reference standards for the identification and quantification of each impurity, which may not always be available.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and offers structural clues through its fragmentation patterns.

-

Strengths: Unmatched sensitivity, requiring only minute amounts of sample. For 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine, MS would clearly show the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive evidence of its presence.

-

Limitations: MS is a destructive technique. While it provides the molecular formula, it does not reveal the specific connectivity of atoms or stereochemistry, which is a key strength of NMR.

Carbon-13 NMR Spectroscopy (¹³C NMR)

¹³C NMR is a direct counterpart to ¹H NMR, providing information about the carbon skeleton of the molecule.

-

Strengths: Provides a count of the number of non-equivalent carbon atoms, which is highly complementary to ¹H NMR data for confirming the overall structure. Chemical shifts in ¹³C NMR are more sensitive to subtle structural changes.[2]

-

Limitations: The natural abundance of the ¹³C isotope is low (~1.1%), making the technique significantly less sensitive than ¹H NMR and requiring longer acquisition times or more concentrated samples.[7]

Workflow for Comprehensive Analysis

A robust analytical workflow integrates these techniques to build a complete profile of the target compound. The initial structural hypothesis is typically formed using ¹H NMR and MS, with ¹³C NMR providing confirmation. HPLC is then employed to assess purity, with any significant impurities being isolated and subjected to the same spectroscopic analysis.

Caption: Integrated workflow for compound characterization.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The deuterated solvent prevents a large solvent signal from obscuring the analyte signals.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as the reference point for the chemical shift scale.[9]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup & Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the field onto the deuterium signal of the solvent. This step compensates for any magnetic field drift.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

-

Set appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

Conclusion

The analysis of 1-(3-bromo-5-fluorophenyl)-N,N-dimethylmethanamine by ¹H NMR spectroscopy provides a wealth of structural information that is both detailed and quantitative. When integrated into a broader analytical strategy that includes orthogonal techniques like HPLC and Mass Spectrometry, it forms a robust and scientifically rigorous approach to compound characterization. This multi-faceted methodology ensures the highest level of confidence in the identity, structure, and purity of chemical entities, a non-negotiable requirement in modern chemical research and development.

References

- Benchchem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.

- Benchchem. A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.

-

ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. Available from: [Link]

-

ResearchGate. Purity comparison by NMR and HPLC. Available from: [Link]

-

Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. Available from: [Link]

-

Patsnap Eureka. Differences in HPLC and NMR: Structural Elucidation Relevance. Available from: [Link]

-

OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

-

ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Available from: [Link]

-

e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available from: [Link]

-

Infona. Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Available from: [Link]

-

PMC. Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. Available from: [Link]

-

University of Arizona. NMR Chart. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-